Acediasulfone Sodium

Solubility enhancement Formulation science Prodrug design

Acediasulfone sodium (CAS 127-60-6) is the monosodium salt of acediasulfone, an N-carboxyalkyl derivative of 4,4′-diaminodiphenyl sulfone (dapsone). It belongs to the sulfone class of antimycobacterial agents and functions as a long-acting prodrug that undergoes metabolic cleavage in vivo to release the active parent drug dapsone.

Molecular Formula C14H13N2NaO4S
Molecular Weight 328.32 g/mol
CAS No. 127-60-6
Cat. No. B089764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcediasulfone Sodium
CAS127-60-6
Molecular FormulaC14H13N2NaO4S
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+]
InChIInChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1
InChIKeyGPNYXGDUKNYCNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acediasulfone Sodium (CAS 127-60-6): A Water-Soluble Dapsone Prodrug for Leprostatic and Antimicrobial Procurement


Acediasulfone sodium (CAS 127-60-6) is the monosodium salt of acediasulfone, an N-carboxyalkyl derivative of 4,4′-diaminodiphenyl sulfone (dapsone) [1]. It belongs to the sulfone class of antimycobacterial agents and functions as a long-acting prodrug that undergoes metabolic cleavage in vivo to release the active parent drug dapsone [2]. Unlike the parent compound dapsone—which is practically insoluble in water—acediasulfone sodium was explicitly designed to confer aqueous solubility, enabling formulation options (e.g., parenteral solutions, otic preparations) that are inaccessible to the free base [3][4].

Why Dapsone or Acedapsone Cannot Simply Replace Acediasulfone Sodium in Formulation-Critical Procurement


Dapsone, acedapsone (DADDS), and acediasulfone sodium are all sulfone antimycobacterials that converge on the same terminal pharmacophore (dapsone), yet their aqueous solubility, route of administration, and release kinetics diverge sharply. Dapsone free base is practically insoluble in water (~0.2–0.38 mg/mL), restricting it to solid oral dosage forms and precluding aqueous liquid or parenteral formulations [1][2]. Acedapsone is a diacetyl depot prodrug designed exclusively for intramuscular injection with a half-life of ~46 days, releasing dapsone over months—unsuitable for indications requiring shorter, titratable exposure [3]. Acediasulfone sodium, by contrast, is a water-soluble sodium salt of an α-amino acid prodrug that can be formulated as an aqueous solution (e.g., otic drops), offering procurement flexibility for liquid, semi-solid, and potentially parenteral dosage forms that neither dapsone nor acedapsone can fulfill [4][5]. Substituting any in-class analog without matching these physicochemical and biopharmaceutical properties will invalidate the intended formulation performance.

Quantitative Differentiation Evidence: Acediasulfone Sodium Versus Dapsone, Acedapsone, and Sulfoxone Sodium


Aqueous Solubility: Acediasulfone Sodium vs. Dapsone Free Base — ≥30-Fold Enhancement Enables Solution-Based Formulations

Acediasulfone (free acid) has an estimated water solubility of 9044 mg/L at 25 °C, as predicted by the WSKOW v1.41 model (EPISuite) . The sodium salt form (acediasulfone sodium, CAS 127-60-6) is explicitly described in the foundational patent as forming freely water-soluble alkaline salts [1]. In contrast, dapsone free base is reported as practically insoluble in water, with experimental measurements of 0.208 mg/mL (208 mg/L) at 25 °C [2] and 0.284 mg/mL (284 mg/L) [3], and a supplier specification of ≤380 mg/L at 37 °C . The estimated solubility ratio (acediasulfone free acid / dapsone) is 9044 ÷ 208 ≈ 43.5-fold. The sodium salt is expected to be even more soluble. This differential is not incremental but transformative: it moves the compound from the 'practically insoluble' domain to the 'freely soluble' domain required for aqueous liquid dosage forms.

Solubility enhancement Formulation science Prodrug design

Prodrug Release Mechanism: N-Carboxyalkyl Cleavage vs. N-Acetyl Hydrolysis — Differentiated Metabolic Lability

Acediasulfone sodium is an N-carboxyalkyl (glycine) derivative of dapsone, whereas acedapsone (DADDS) is an N,N′-diacetyl prodrug [1]. The original synthesis paper by Jackson (1948) specifically designed the N-carboxyalkyl series to produce water-soluble sodium salts that would release the parent diamine after administration [2]. Acedapsone, by contrast, is a highly lipophilic depot intended exclusively for intramuscular injection; its dapsone release half-life is approximately 43 days, with the intact prodrug exhibiting a plasma half-life of ~46 days [3]. This extreme depot profile is desirable for non-compliance-prone leprosy maintenance therapy but precludes applications requiring controllable, shorter-duration dapsone exposure. The N-carboxyalkyl linkage in acediasulfone is expected to undergo distinct enzymatic or chemical hydrolysis kinetics compared to the N-acetyl groups of acedapsone, offering an intermediate release profile. Although specific half-life data for acediasulfone sodium are not published in indexed primary literature, the structural and mechanistic differentiation is chemically unambiguous: the glycine-derived carboxymethylamino substituent introduces a carboxylic acid handle for salt formation and a distinct cleavage liability compared to acetamide bonds [1].

Prodrug metabolism Pharmacokinetics Sustained release

Formulation Versatility Evidence: Validated Otic Dosage Form with Cinchocaine Demonstrates Aqueous Compatibility

Acediasulfone has been formulated and analytically validated in a combination otic product with cinchocaine (a local anesthetic). A validated column liquid chromatography (LC) and thin-layer chromatography (TLC)-densitometry method simultaneously quantified acediasulfone in the range of 20–200 μg/mL (LC) and 0.5–4 μg/spot (TLC) in the presence of cinchocaine, with the method applied to dosage form analysis [1]. The mobile phase for LC was methanol-phosphate buffer pH 2.5 (66:34 v/v) with UV detection at 300 nm for acediasulfone. This demonstrates that acediasulfone can be successfully incorporated into an aqueous-based otic solution at analytically quantifiable concentrations—a formulation feat that is unattainable with dapsone free base due to its near-zero aqueous solubility. The MeSH Supplementary Concept record further classifies acediasulfone as an 'antibacterial drug for treatment of ear infections' based on this formulation work [2]. Dapsone, by comparison, has no aqueous otic or parenteral formulation precedent in indexed pharmacopeial or regulatory databases.

Otic formulation Analytical method validation Combination product

Patent-Backed Salt Formation Enabling Diverse Counterion Selection for Formulation Optimization

US Patent 2,589,211, filed in 1948, explicitly claims that N-carboxyalkyl derivatives of 4,4′-diaminodiphenyl sulfone—exemplified by acediasulfone—form water-soluble salts with alkali metals (sodium, potassium, lithium), ammonium, magnesium, and with mineral acids (hydrochloride, hydrobromide, sulfate) [1]. This is in direct contrast to dapsone (4,4′-diaminodiphenyl sulfone), which bears no carboxyl group and therefore cannot form true alkali metal salts. Sulfoxone sodium (aldesulfone sodium), a structurally distinct sulfone prodrug once marketed as Diasone®, was also water-soluble but has been discontinued from clinical use due to toxicity and efficacy concerns [2][3]. Acediasulfone sodium thus occupies a unique position: it combines the water-solubility advantage of the now-obsolete sulfoxone class with a simpler prodrug structure (single amino acid substituent) that releases dapsone directly.

Pharmaceutical salts Formulation screening Intellectual property

Chemical Identity and Purity: Acediasulfone Sodium (CAS 127-60-6) as a Distinct Molecular Entity with Pharmacopeial Recognition

Acediasulfone sodium (CAS 127-60-6) is registered as a distinct chemical entity by the CAS Registry, the FDA (UNII: M45G7BJL52), and the NCI Thesaurus (Code C72587), with the molecular formula C14H13N2NaO4S and molecular weight 328.32 g/mol [1][2]. It is listed under the INN system as 'acediasulfone sodium' and has been associated with a trade name (Dermac jabon) [3]. This formal regulatory and pharmacopeial recognition distinguishes it from the free acid acediasulfone (CAS 80-03-5, MW 306.34) and from other dapsone prodrugs. Critically, acediasulfone sodium is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) work [4]. The availability of USP/EP/BP-grade material is noted by multiple chemical suppliers . This level of compendial recognition and QC documentation is absent for most research-grade dapsone derivatives.

Quality control Reference standards Pharmacopeial compliance

In Vivo Prodrug Bioactivation: L-Amino Acid Amide Prodrugs of Dapsone Demonstrate Rapid and Quantitative Conversion — Class-Level Support for Amino Acid-Based Prodrug Design

A study by Pochopin et al. (1994) evaluated the pharmacokinetics of various amino acid amide prodrugs of dapsone after intravenous administration to New Zealand white rabbits [1]. L-Amino acid amide prodrugs were rapidly (t1/2 < 2 min) and quantitatively converted to dapsone via stereospecific aminopeptidase enzymes. D-Amino acid amide prodrugs were also quantitatively converted but with half-lives of 30–60 minutes. The study concluded that amino acid-based water-soluble prodrugs of dapsone represent viable candidates for in vivo bioactivation. Although acediasulfone sodium is an N-carboxyalkyl (not N-acyl amino acid amide) derivative, the broader class evidence supports the principle that amino acid-derivatized dapsone prodrugs can achieve rapid and complete dapsone release in vivo through enzyme-mediated cleavage [2]. This provides a preclinical proof-of-concept framework for the acediasulfone sodium prodrug strategy, distinguishing it from simple acetylated depots (e.g., acedapsone) that rely on slower, non-specific deacetylation.

Prodrug activation Aminopeptidase cleavage Pharmacokinetic modeling

Procurement-Guiding Application Scenarios for Acediasulfone Sodium (CAS 127-60-6)


Aqueous Otic Formulation Development (Ear Drops) Requiring a Soluble Sulfone Antibacterial

When developing an aqueous otic solution for bacterial ear infections, acediasulfone sodium is the sulfone prodrug of choice because dapsone free base is practically insoluble and cannot achieve the 20–200 μg/mL solution concentrations required for a homogenous liquid product. Validated LC and TLC-densitometry methods exist for simultaneous quantitation of acediasulfone with cinchocaine hydrochloride in otic dosage forms, providing ready-to-adopt analytical quality control frameworks [1]. No comparable validated aqueous formulation method exists for dapsone. Source: acediasulfone sodium (CAS 127-60-6), monitored at 300 nm UV on a Zorbax C8 column with methanol-phosphate buffer pH 2.5 mobile phase per the published method [1].

Parenteral or Liquid Oral Prodrug Development for Controlled Dapsone Delivery

For preclinical or clinical programs requiring intravenous, subcutaneous, or liquid oral administration of a dapsone prodrug, acediasulfone sodium provides the requisite aqueous solubility that dapsone lacks (~0.2 mg/mL for dapsone vs. freely soluble sodium salt). The N-carboxyalkyl prodrug design is supported by class-level evidence that amino acid-derivatized dapsone prodrugs undergo rapid (t1/2 < 2 min for L-amino acid amides) and quantitative enzymatic conversion to dapsone in vivo [2]. Acediasulfone sodium is preferable to acedapsone (DADDS) in this scenario because the latter's extreme depot profile (half-life ~46 days, IM only) is incompatible with titratable parenteral dosing [3].

Analytical Reference Standard Procurement for Compendial Method Validation and ANDA Filing

Analytical laboratories performing method development, validation (AMV), or quality control (QC) for abbreviated new drug applications (ANDAs) involving sulfone antimicrobials should procure acediasulfone sodium in USP/EP/BP compendial grade. Unlike research-grade dapsone derivatives, acediasulfone sodium has a distinct CAS number (127-60-6), FDA UNII (M45G7BJL52), and NCI Thesaurus code (C72587), ensuring traceable identity for regulatory submissions [4]. Detailed characterization data compliant with regulatory guidelines are available from qualified suppliers [5].

Salt Screening and Preformulation Studies for Ionizable Sulfone Prodrugs

The presence of a free carboxylic acid group (glycine-derived) on the acediasulfone scaffold enables systematic salt screening with pharmaceutically acceptable counterions (sodium, potassium, magnesium, ammonium) and mineral acids (hydrochloride, sulfate), as disclosed in US Patent 2,589,211 [6]. This salt-forming capability is structurally absent in dapsone and acedapsone, making acediasulfone sodium the only sulfone prodrug scaffold suitable for salt-optimization studies aimed at modulating solubility, dissolution rate, hygroscopicity, and stability. The sodium salt (MW 328.32) is the starting point for such screens.

Quote Request

Request a Quote for Acediasulfone Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.